molecular formula C20H27N5O3S B2699541 7-cyclohexyl-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893912-97-5

7-cyclohexyl-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2699541
CAS No.: 893912-97-5
M. Wt: 417.53
InChI Key: DXECCYMZRPEKGP-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 in the ring . The compound also contains a cyclohexyl group, which is a cycloalkane and has the formula -C6H11, and a pyrrolidinyl group, which is a secondary amine with a four-membered ring .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves reactions common in organic chemistry such as nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is planar and aromatic. It also has a cyclohexyl ring, which can exist in various conformations . The compound likely has stereochemistry due to the presence of chiral centers, although without a specific 3D structure, it’s hard to predict the exact configuration .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The thioether group (-S-) could undergo oxidation, and the pyrimidine ring might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including its stereochemistry. Generally, we can predict that it is likely to be a solid at room temperature, and its solubility would depend on the solvent used .

Scientific Research Applications

1. Reactivity and Synthesis Techniques

  • 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, a compound closely related to the specified chemical, demonstrates interesting reactivity, particularly in the regioselective amination of condensed pyrimidines. This finding highlights the potential for synthesizing diverse derivatives of pyrimidines (A. Gulevskaya, A. F. Pozharskii, S. V. Shorshnev, E. Zheltushkina, 1994).

2. Novel Synthesis Methods

  • Innovative synthetic pathways for pyrimidine derivatives have been developed, showcasing the versatility of these compounds in chemical synthesis. These methods open doors to new pyrimidine-based molecules with potential applications in various fields (L. Mosti, G. Menozzi, P. Schenone, 1983).

3. Biological Activities

4. Potential in Material Science

Future Directions

The future research directions would depend on the biological activity of this compound. If it shows promising activity in preclinical studies, it could be further optimized and eventually tested in clinical trials .

Properties

IUPAC Name

7-cyclohexyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-23-17-15(19(27)24(2)20(23)28)18(29-12-14(26)25-10-6-7-11-25)22-16(21-17)13-8-4-3-5-9-13/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXECCYMZRPEKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CCCCC3)SCC(=O)N4CCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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